(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
CAS No.: 2097061-00-0
Cat. No.: VC11670280
Molecular Formula: C11H23ClN2O2
Molecular Weight: 250.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097061-00-0 |
|---|---|
| Molecular Formula | C11H23ClN2O2 |
| Molecular Weight | 250.76 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-4,4-dimethylpyrrolidin-3-yl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5;/h8,12H,6-7H2,1-5H3,(H,13,14);1H/t8-;/m1./s1 |
| Standard InChI Key | CNCYXFGQGTVQBD-DDWIOCJRSA-N |
| Isomeric SMILES | CC1(CNC[C@H]1NC(=O)OC(C)(C)C)C.Cl |
| SMILES | CC1(CNCC1NC(=O)OC(C)(C)C)C.Cl |
| Canonical SMILES | CC1(CNCC1NC(=O)OC(C)(C)C)C.Cl |
Introduction
(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is a chemical compound of interest in organic synthesis and pharmaceutical research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features modifications that enhance its stability and potential biological activity.
Structural Characteristics
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Core Structure: The molecule contains a pyrrolidine ring substituted at the 3-position with a carbamate group.
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Chirality: The compound exists as the (S)-enantiomer, indicating specific stereochemistry that may influence its biological activity.
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Functional Groups:
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A tert-butyl ester group contributes to steric hindrance and stability.
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A hydrochloride salt enhances solubility in polar solvents.
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Synthesis
The synthesis of this compound typically involves:
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Protection of the amine group on the pyrrolidine ring using a tert-butyl carbamate.
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Introduction of the hydrochloride salt via acid treatment to improve solubility and crystallinity.
Biological Relevance
While specific biological activities for this compound are not extensively documented in current literature, derivatives of pyrrolidine and carbamates are known for their roles in:
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Pharmaceutical Development: Pyrrolidine derivatives often serve as intermediates or active components in drugs targeting neurological or metabolic pathways.
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Enzyme Inhibition: Carbamate groups can act as reversible inhibitors for enzymes like cholinesterases.
Applications
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Chemical Synthesis: Used as an intermediate for synthesizing more complex molecules.
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Pharmaceutical Research: Potential precursor for drug candidates due to its stable and modifiable structure.
Comparison with Related Compounds
| Compound | Molecular Weight (g/mol) | Key Difference |
|---|---|---|
| (S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester | 214.30 | Lacks the hydrochloride salt form |
| (3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester | 202.25 | Contains a hydroxyl group instead of methyl groups |
Limitations and Future Research Directions
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Limited Data Availability: While structural data is available, detailed pharmacological studies are lacking.
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Potential Applications: Further research could explore its role in drug development or as a scaffold for bioactive molecules.
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